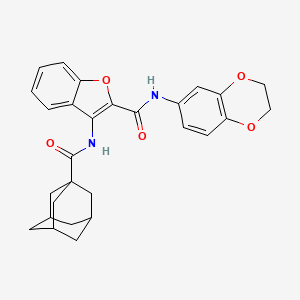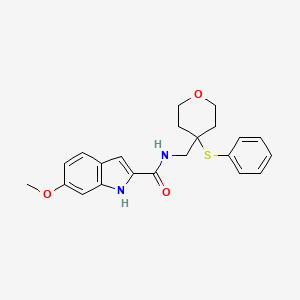
6-甲氧基-N-((4-(苯硫基)四氢-2H-吡喃-4-基)甲基)-1H-吲哚-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antiviral Applications
Indole derivatives, including the compound , have shown significant potential as antiviral agents. Research indicates that these compounds can inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B viruses . This makes them promising candidates for developing new antiviral medications.
Anticancer Applications
The indole scaffold is a crucial component in many anticancer drugs. The compound’s structure allows it to interact with multiple cellular targets, leading to the inhibition of cancer cell proliferation. Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . This compound could be explored further for its potential in treating various cancers, including breast, prostate, and colon cancers.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The compound’s ability to inhibit key enzymes involved in inflammation could be a significant therapeutic advantage.
Antimicrobial Applications
The compound has potential antimicrobial applications due to its ability to disrupt bacterial cell walls and inhibit microbial growth. Indole derivatives have been effective against a range of bacterial and fungal pathogens . This makes them valuable in developing new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.
Neuroprotective Applications
Research has shown that indole derivatives can have neuroprotective effects. They can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s . The compound’s ability to cross the blood-brain barrier and its antioxidant properties make it a promising candidate for neuroprotective therapies.
Antidiabetic Applications
Indole derivatives have been investigated for their potential in managing diabetes. They can enhance insulin sensitivity and reduce blood glucose levels . The compound’s ability to modulate key metabolic pathways involved in glucose homeostasis suggests it could be developed into a novel antidiabetic drug.
Antimalarial Applications
The compound’s structure allows it to interfere with the life cycle of the malaria parasite. Indole derivatives have shown efficacy in inhibiting the growth of Plasmodium species, the causative agents of malaria . This makes them potential candidates for developing new antimalarial drugs, which are urgently needed due to increasing resistance to current treatments.
Antioxidant Applications
Indole derivatives are known for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage . This makes them useful in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers.
These applications highlight the diverse potential of 6-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-1H-indole-2-carboxamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in selected alkaloids
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The interaction often involves the indole nucleus, which is a part of the compound, binding to the target receptors .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . These pathways can lead to various downstream effects, depending on the specific biological activity being exhibited.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the effects can be diverse, ranging from antiviral effects to anti-inflammatory and anticancer effects, among others.
属性
IUPAC Name |
6-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-26-17-8-7-16-13-20(24-19(16)14-17)21(25)23-15-22(9-11-27-12-10-22)28-18-5-3-2-4-6-18/h2-8,13-14,24H,9-12,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFBCSNQHYAIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)
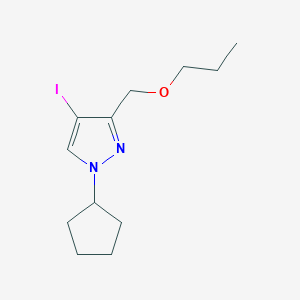
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)
![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)
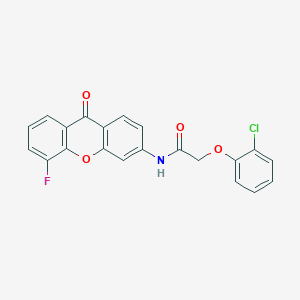

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)
![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)
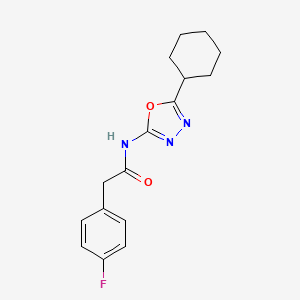
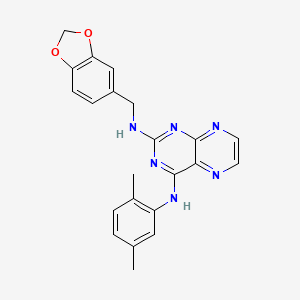
![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)
